molecular formula C9H12ClN B13045697 (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine

Cat. No.: B13045697
M. Wt: 169.65 g/mol
InChI Key: IYUOJXAYGDGASL-SSDOTTSWSA-N
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Description

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a chiral amine building block of high interest in medicinal and organic chemistry research. Its structure, featuring a stereocenter and a 3-chlorophenyl group, makes it a valuable precursor in the synthesis of more complex molecules for pharmacological screening. Chiral amines of this class are frequently investigated for their potential biological activity, including interactions with neurotransmitter systems and ion channels . Access to the single (R)-enantiomer is critical for studying stereospecific interactions in biological systems, as each enantiomer can exhibit vastly different pharmacological profiles. This compound is presented for research applications only. It is supplied with a certificate of analysis to guarantee its identity and purity, as determined by techniques such as chiral HPLC, NMR, and mass spectrometry. Our products are intended for research use only by trained professionals. They are not for diagnostic or therapeutic use in humans or animals. Please contact our team of experts for detailed specifications, pricing, and to receive a quote.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(3-chlorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

IYUOJXAYGDGASL-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Cl)NC

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC

Origin of Product

United States

Preparation Methods

Reductive Amination Route

  • Starting materials: 3-chlorobenzaldehyde and methylamine (or methylamine surrogates).
  • Catalysts: Chiral transition metal catalysts such as ruthenium complexes with binaphthyl-derived ligands.
  • Conditions: Solvents like methanol or acetonitrile, temperatures ranging from ambient to 70–130 °C.
  • Mechanism: Formation of an imine intermediate followed by stereoselective hydrogenation or reduction to the secondary amine.

This approach allows direct synthesis of the chiral secondary amine in one step with high enantiomeric excess (≥90% ee) when optimized.

N-Methylation of (R)-1-(3-chlorophenyl)ethanamine

  • Method: Selective N-alkylation using methyl iodide or methylating agents.
  • Base: Carbonate bases such as cesium carbonate (Cs2CO3) or acetate bases.
  • Solvent: Acetonitrile or methanol.
  • Temperature: Typically 70–100 °C.
  • Notes: Self-limiting alkylation strategies prevent over-alkylation, as reported using N-aminopyridinium salts for secondary amine synthesis.

This method is beneficial when the chiral primary amine is available and high stereochemical integrity is required.

Catalytic Hydrogenation of Ketone Precursors

  • Starting material: 3-chloroacetophenone.
  • Catalysts: Palladium on activated carbon (Pd/C), ruthenium complexes with chiral ligands.
  • Conditions: Hydrogen atmosphere, methanol or chlorobenzene solvent, temperatures 60–130 °C.
  • Outcome: Asymmetric hydrogenation yields (R)-1-(3-chlorophenyl)ethanamine with enantiomeric excess up to 72%, which can be further methylated.

This method is industrially relevant for large-scale synthesis.

Method Starting Material Catalyst/Base Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee) Notes
Reductive amination 3-Chlorobenzaldehyde Ru complexes with chiral ligands MeOH, MeCN 70–130 58–72 ≥90% One-step synthesis, high stereoselectivity
N-Methylation of primary amine (R)-1-(3-chlorophenyl)ethanamine Cs2CO3 or acetate bases MeCN, MeOH 70–100 79–98 Maintained from precursor Self-limiting alkylation prevents over-alkylation
Catalytic hydrogenation 3-Chloroacetophenone Pd/C, Ru complexes MeOH, chlorobenzene 60–130 58–72 Up to 72% Requires further methylation step
  • (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine is corrosive and requires handling under fume hood with PPE such as nitrile gloves and eye protection.
  • Proper waste disposal protocols must be followed due to environmental toxicity potential.

The preparation of this compound is effectively achieved through reductive amination of 3-chlorobenzaldehyde, catalytic hydrogenation of 3-chloroacetophenone followed by N-methylation, or direct N-methylation of the chiral primary amine. Optimization of catalysts, bases, solvents, and reaction conditions enables high yields and enantiomeric excess suitable for pharmaceutical applications. Advanced catalytic systems and enzymatic resolutions further enhance stereochemical purity, making these methods robust for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Imines and oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine has been investigated for its potential therapeutic effects, particularly in treating central nervous system disorders. Its interactions with neurotransmitter systems, including serotonin and norepinephrine pathways, suggest its candidacy as an antidepressant or analgesic agent.

Key Findings:

  • Antidepressant Activity: Studies indicate that similar compounds can modulate mood disorders by influencing neurotransmitter levels.
  • Analgesic Effects: Preliminary research suggests potential pain-relieving properties.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common Reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts amine to imine or nitrilePotassium permanganate, chromium trioxide
ReductionForms alkane or alcoholLithium aluminum hydride, sodium borohydride
SubstitutionReplaces chlorine with hydroxyl or amino groupsSodium hydroxide, ammonia

The biological profile of this compound has been characterized through various studies focusing on its interaction with specific receptors and enzymes.

Mechanism of Action:
The compound acts as either an agonist or antagonist at certain molecular targets, modulating biochemical pathways relevant to mood regulation and pain perception.

Biological Activity Summary:

PropertyValue
SolubilityInsoluble in water
Interaction TargetsNeurotransmitter receptors
Potential ApplicationsAntidepressants, analgesics

Case Studies

Recent research has documented the effects of this compound in various experimental models:

  • Study on Antidepressant Effects: A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as a treatment for depression.
  • Pain Management Research: Another investigation found that the compound exhibited analgesic properties comparable to established pain medications in preclinical trials.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Position: 2-Chloro vs. 3-Chloro vs. 4-Chloro Derivatives

The position of the chlorine substituent significantly impacts physicochemical and biological properties:

Compound Substitution Amine Type Molecular Formula Molecular Weight Purity Optical Activity ([α]) Source
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine 2-Chloro Secondary C₉H₁₂ClN 169.65 g/mol 95% Not reported
(R)-1-(3-Chlorophenyl)ethylamine 3-Chloro Primary C₈H₁₀ClN 155.62 g/mol 98% Not reported
(S)-1-(4-Chlorophenyl)-N,N-dimethylethan-1-aminium triflate 4-Chloro Tertiary (quaternary) C₁₁H₁₇ClF₃NO₃S 353.77 g/mol 97% [α] = –23.6° (CHCl₃)

Key Findings :

  • 3-Chloro primary amine () has lower molecular weight and higher purity (98%) compared to the 2-chloro secondary analog .
  • 4-Chloro tertiary amine () demonstrates strong optical rotation ([α] = –23.6°), emphasizing the role of stereochemistry in salt formation .

Halogen Variation: Chloro vs. Fluoro Derivatives

Replacing chlorine with fluorine alters electronic properties and bioavailability:

Compound Halogen Molecular Formula Molecular Weight Purity Source
(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine Cl C₉H₁₂ClN 169.65 g/mol Not reported Inferred
(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine F C₉H₁₂FN 153.20 g/mol Not reported

Key Findings :

Amine Classification: Primary, Secondary, and Tertiary

The degree of amine substitution influences reactivity and applications:

Compound Amine Type Example Application Synthesis Method Source
2-(3-Chlorophenyl)ethan-1-amine Primary Precursor for hybrid molecules (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) Condensation with 4-nitrobenzoyl chloride
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Secondary Pharmaceutical intermediates Not explicitly described; likely reductive amination
(S)-1-(4-Chlorophenyl)-N,N-dimethylethan-1-aminium triflate Tertiary Chiral catalyst or ionic liquid Methylation with MeOTf

Key Findings :

  • Primary amines () serve as versatile intermediates for amide synthesis .
  • Tertiary amines () are often converted to stable salts for catalytic or ionic applications .

Research Implications and Limitations

While direct data on this compound is sparse, comparisons with analogs reveal:

  • Chlorine position : 3-Chloro derivatives may offer steric and electronic profiles distinct from 2- or 4-substituted isomers.
  • Amine classification : Secondary amines balance reactivity and stability, making them suitable for pharmaceutical intermediates.
  • Stereochemistry : The (R)-configuration is critical for enantioselective interactions, as seen in related compounds .

Limitations : Data gaps in optical rotation, solubility, and biological activity for the target compound highlight the need for further study.

Biological Activity

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine, also known as a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in the central nervous system. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine backbone. The hydrochloride salt form enhances its stability and solubility, making it suitable for various pharmaceutical applications. Its unique structure allows for interactions with neurotransmitter systems, which are crucial for mood regulation and other neurological functions .

The compound primarily interacts with serotonin and norepinephrine pathways, suggesting its potential as an antidepressant and anxiolytic agent. By modulating these neurotransmitter systems, this compound may influence psychological conditions such as depression and anxiety .

Pharmacological Applications

Research indicates that this compound could be effective in treating mood disorders due to its structural similarity to other psychoactive compounds. Its activity is further supported by studies indicating its potential to act as an agonist or antagonist at specific molecular targets, influencing various biochemical pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
(S)-1-(3-Chlorophenyl)ethanamineStereoisomer with opposite chiralityPotentially different pharmacological effects
4-ChloroamphetamineChlorinated phenethylamineKnown stimulant properties
3-Chloro-N,N-dimethylphenethylamineDimethylated amine structureIncreased lipophilicity may alter CNS activity

These variations illustrate how structural modifications can lead to differences in biological activity, emphasizing the significance of chirality in pharmacological outcomes .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antidepressant Activity : A study indicated that the compound exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in synaptic clefts .
  • Anxiolytic Effects : Another research effort highlighted its anxiolytic properties through behavioral tests that demonstrated reduced anxiety-like behaviors in rodents .
  • Neurotransmitter Interaction : Interaction studies revealed that this compound influences neurotransmitter release dynamics, suggesting a complex mechanism of action that warrants further investigation .

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